4-{[1-(Pyridin-4-yl)ethyl]amino}pentan-1-ol
Description
4-{[1-(Pyridin-4-yl)ethyl]amino}pentan-1-ol is an amino alcohol derivative featuring a pentan-1-ol backbone with a secondary amine substituent at the C4 position. The amine is further functionalized with a 1-(pyridin-4-yl)ethyl group, introducing a pyridine aromatic system. This compound’s structure combines hydrophilic (hydroxyl and amine) and hydrophobic (pyridine) moieties, making it a candidate for diverse applications in medicinal chemistry, particularly in receptor-targeted drug design. Pyridine derivatives are known for their ability to engage in hydrogen bonding and π-π stacking interactions, which are critical for biological activity .
Properties
Molecular Formula |
C12H20N2O |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
4-(1-pyridin-4-ylethylamino)pentan-1-ol |
InChI |
InChI=1S/C12H20N2O/c1-10(4-3-9-15)14-11(2)12-5-7-13-8-6-12/h5-8,10-11,14-15H,3-4,9H2,1-2H3 |
InChI Key |
MRMGQZNMZJXFTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCO)NC(C)C1=CC=NC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(Pyridin-4-yl)ethyl]amino}pentan-1-ol typically involves the reaction of 4-pyridinecarboxaldehyde with 1-amino-2-pentanol under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[1-(Pyridin-4-yl)ethyl]amino}pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-{[1-(Pyridin-4-yl)ethyl]amino}pentan-1-one.
Reduction: Formation of 4-{[1-(Piperidin-4-yl)ethyl]amino}pentan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-{[1-(Pyridin-4-yl)ethyl]amino}pentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-{[1-(Pyridin-4-yl)ethyl]amino}pentan-1-ol involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amino and hydroxyl groups can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural similarities with 4-{[1-(Pyridin-4-yl)ethyl]amino}pentan-1-ol, differing primarily in their aromatic substituents, functional groups, or backbone modifications:
Table 1: Comparative Overview of Structural Analogues
Functional Group and Physicochemical Comparisons
Aromatic Systems:
- Pyridine (Target Compound) : A six-membered aromatic ring with one nitrogen atom. Moderately basic (pKa ~5.2) and capable of hydrogen bonding via lone electron pairs. Enhances solubility in polar solvents compared to larger aromatic systems .
- 7-Chloroquinoline (Impurity E): A bicyclic aromatic system with chlorine at C7.
- 1-Methylpyrrole ( Compound) : A five-membered aromatic ring with one nitrogen. Less basic (pKa ~17) than pyridine, reducing protonation at physiological pH and altering solubility .
Backbone and Substituent Effects:
- Chlorine in Impurity E introduces electron-withdrawing effects, altering electronic distribution and possibly enhancing binding affinity to hydrophobic pockets .
- Branched phenyl group in 4-Methyl-1-phenylpentan-2-ol increases steric bulk and lipophilicity but eliminates the amino group’s hydrogen-bonding capability, limiting therapeutic utility .
Research Findings and Theoretical Implications
- Target Compound: The pyridine-ethylamino-pentanol structure balances hydrophilicity and lipophilicity, making it suitable for central nervous system (CNS) drug candidates where blood-brain barrier penetration is critical.
- Pyrrole Derivative () : The reduced basicity of pyrrole may limit ionic interactions in acidic environments (e.g., lysosomes), altering pharmacokinetic profiles .
Biological Activity
4-{[1-(Pyridin-4-yl)ethyl]amino}pentan-1-ol is a compound of interest due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyridine ring attached to an ethylamine moiety and a pentanol chain. Its molecular formula is , which contributes to its solubility and interaction with biological targets.
Research indicates that compounds with similar structures often exhibit activity through the following mechanisms:
- Inhibition of Enzymatic Activity : Many pyridine derivatives act as inhibitors of various enzymes, including kinases and phosphodiesterases, which are crucial in signaling pathways related to inflammation and cell proliferation .
- Modulation of Receptor Activity : The presence of the pyridine moiety may enhance binding affinity to certain receptors, influencing neurotransmitter release and cellular responses .
Antimicrobial Activity
Studies have shown that pyridine-containing compounds can exhibit antimicrobial properties. For instance, a review highlighted that pyridine derivatives demonstrated significant activity against various pathogens, including bacteria and fungi. The effectiveness often correlates with structural variations that affect hydration energy and lipophilicity .
Anticancer Potential
Research into related compounds suggests that this compound may inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For example, inhibitors of p38 MAP kinase have shown promise in preclinical studies for their ability to modulate inflammatory responses associated with cancer .
Neuroprotective Effects
Some studies indicate potential neuroprotective effects linked to compounds with similar structures. They may influence neurotransmitter systems or provide antioxidant benefits, which could be beneficial in neurodegenerative conditions .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various pyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the side chains significantly enhanced activity, suggesting a structure-activity relationship crucial for developing new antimicrobial agents .
- Cancer Cell Inhibition : In vitro studies on related compounds demonstrated inhibition of cell proliferation in breast cancer cell lines. These findings support further investigation into the potential of this compound as a therapeutic agent in oncology .
Data Tables
Q & A
Q. What synthetic routes are commonly employed for the preparation of 4-{[1-(Pyridin-4-yl)ethyl]amino}pentan-1-ol, and what catalytic systems enhance yield?
Methodological Answer: The synthesis typically involves reductive amination between 4-(1-aminoethyl)pyridine and a pentanol-derived aldehyde or ketone. Palladium-based catalysts, such as Lindlar catalyst or ligand-modified Pd nanoparticles, are effective for selective hydrogenation of intermediates. Solvent choice (e.g., ethanol or THF) and temperature control (60–80°C) minimize side reactions like over-reduction or imine hydrolysis. Post-reduction purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) ensures >95% purity .
Q. What chromatographic methods are recommended for purity analysis of this compound?
Methodological Answer: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC-MS (DB-5 column) are standard for purity assessment. For polar derivatives, HILIC chromatography improves resolution. Mass spectral libraries (e.g., NIST) and retention indices (AI: 830–838) aid in peak identification .
Advanced Research Questions
Q. How can researchers address conflicting NMR data observed in the characterization of this compound derivatives?
Methodological Answer: Conflicts in -/-NMR data often arise from stereochemical heterogeneity or solvent-induced shifts. Use 2D NMR (HSQC, COSY) to resolve overlapping signals. Computational modeling (DFT-based chemical shift predictions) validates assignments. For example, pyridine ring protons (δ 8.2–8.5 ppm) show coupling patterns distinct from aliphatic protons (δ 1.2–3.5 ppm) .
Q. What mechanistic insights explain unexpected byproducts during the alkylation of the pyridine moiety in this compound?
Methodological Answer: Steric hindrance from the pyridine ring and the ethylamino group can lead to regioselectivity issues. For example, alkylation at the pyridine N-atom competes with O-alkylation of the pentanol hydroxyl. Kinetic studies (monitored via in-situ IR or TLC) reveal that bulky bases (e.g., DBU) favor N-alkylation by deprotonating the amine preferentially. Computational docking models (e.g., AutoDock Vina) predict steric clashes in transition states .
Q. How does the compound’s solubility profile impact its application in biological assays?
Methodological Answer: The amino alcohol structure confers moderate water solubility (logP ~1.8), but protonation of the pyridine N-atom (pKa ~4.5) enhances solubility in acidic buffers. For cell-based assays, use DMSO stock solutions (<0.1% v/v) to avoid cytotoxicity. Dynamic light scattering (DLS) confirms colloidal stability in PBS (pH 7.4) .
Q. What strategies mitigate data contradictions in pharmacological studies (e.g., conflicting IC₅₀ values)?
Methodological Answer: Contradictions arise from assay variability (e.g., cell line differences) or compound aggregation. Validate activity via orthogonal assays:
Enzymatic assays (e.g., fluorescence polarization).
Cell viability assays (MTT/XTT).
SPR binding studies to confirm target engagement.
Pre-treat compound solutions with 0.01% Tween-20 to disrupt aggregates .
Q. Methodological Challenges and Solutions
Q. How to optimize enantiomeric resolution of the compound’s chiral centers?
Methodological Answer: Chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) separates enantiomers. Alternatively, derivatize with a chiral auxiliary (e.g., Mosher’s acid chloride) for -NMR analysis. Crystallography (single-crystal XRD) confirms absolute configuration .
Q. What analytical workflows reconcile discrepancies between theoretical and observed mass spectra?
Methodological Answer: Unexpected adducts (e.g., Na⁺/K⁺) or in-source fragmentation distort MS data. Use high-resolution MS (Q-TOF) with isotopic pattern matching. For ESI-MS, employ post-column infusion of 0.1% formic acid to suppress adduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
